2-Amino-N-(naphthalen-1-YL)acetamide
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Overview
Description
2-Amino-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring system attached to an acetamide group with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of Naphthalene Derivatives: : One common method involves the amination of naphthalene derivatives. For example, 1-naphthylamine can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(naphthalen-1-yl)acetamide, which can then be treated with ammonia to yield 2-amino-N-(naphthalen-1-yl)acetamide.
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Reductive Amination: : Another method involves the reductive amination of 1-naphthaldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Amino-N-(naphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of this compound can lead to the formation of various reduced naphthalene derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
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Substitution: : The amino group can participate in nucleophilic substitution reactions. For instance, acylation with acetic anhydride can yield N-acetyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: N-acetyl-2-amino-N-(naphthalen-1-yl)acetamide.
Scientific Research Applications
Chemistry
In organic synthesis, 2-amino-N-(naphthalen-1-yl)acetamide serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of fluorescent probes due to the inherent fluorescence of the naphthalene ring. These probes can be used in biological imaging and diagnostic assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its structural properties contribute to the electronic characteristics of these materials.
Mechanism of Action
The mechanism by which 2-amino-N-(naphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. In materials science, its electronic properties are influenced by the conjugated naphthalene system, which can facilitate charge transport.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(naphthalen-2-yl)acetamide: Similar structure but with the amino group at the 2-position of the naphthalene ring.
Naphthalene-1-acetamide: Lacks the amino group, affecting its reactivity and applications.
1-Naphthylamine: A simpler structure without the acetamide group, used in different synthetic contexts.
Uniqueness
2-Amino-N-(naphthalen-1-yl)acetamide is unique due to the combination of the naphthalene ring and the acetamide group with an amino substituent. This structure provides a balance of reactivity and stability, making it versatile for various applications in synthesis, biology, and materials science.
Properties
IUPAC Name |
2-amino-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHVADKSAXZACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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